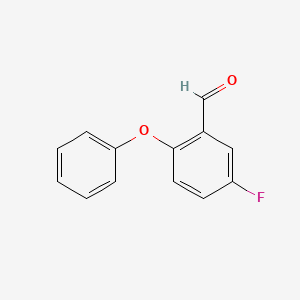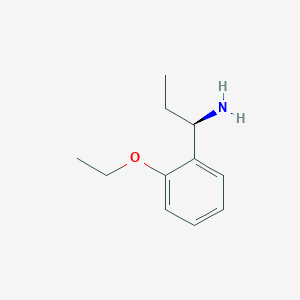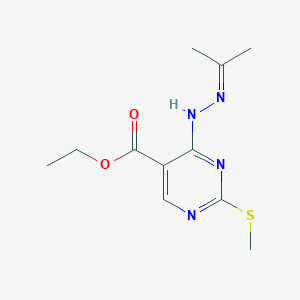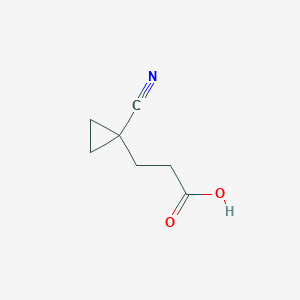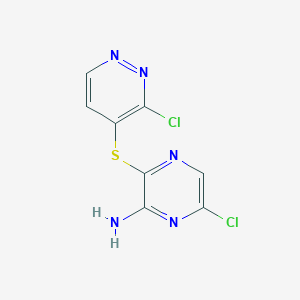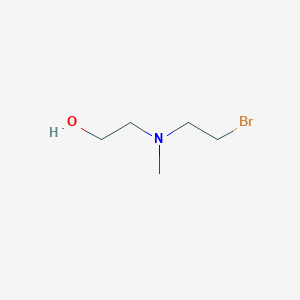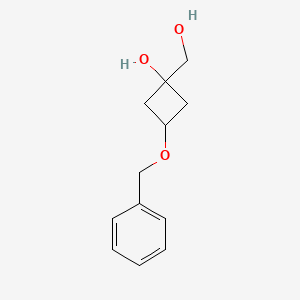
3-(Benzyloxy)-1-(hydroxymethyl)cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-1-(hydroxymethyl)cyclobutan-1-ol is a cyclobutane derivative with a benzyloxy group and a hydroxymethyl group attached to the cyclobutane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-1-(hydroxymethyl)cyclobutan-1-ol can be achieved through several methods. One common approach involves the photoinduced electron transfer reaction of oxygenated alkenes to form cyclobutane adducts with complete regiocontrol . This method ensures the formation of cyclobutane derivatives with trans stereochemistry, which is crucial for the desired properties of the compound.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced cycloaddition reactions, such as the thermally promoted intramolecular cycloaddition of cyclohexadienone-tethered allenes . This method is environmentally friendly and offers high regioselectivity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxy)-1-(hydroxymethyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyloxy group can be reduced to form the corresponding benzyl alcohol.
Substitution: The hydroxymethyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Benzyl alcohol.
Substitution: Various substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)-1-(hydroxymethyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)-1-(hydroxymethyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins, while the hydroxymethyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutane derivatives: Compounds with similar cyclobutane rings but different substituents.
Benzyloxy compounds: Compounds with benzyloxy groups attached to different core structures.
Hydroxymethyl compounds: Compounds with hydroxymethyl groups attached to various rings or chains.
Uniqueness
3-(Benzyloxy)-1-(hydroxymethyl)cyclobutan-1-ol is unique due to the combination of the cyclobutane ring, benzyloxy group, and hydroxymethyl group. This combination imparts specific chemical and biological properties that are not observed in other similar compounds.
Propiedades
Fórmula molecular |
C12H16O3 |
|---|---|
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
1-(hydroxymethyl)-3-phenylmethoxycyclobutan-1-ol |
InChI |
InChI=1S/C12H16O3/c13-9-12(14)6-11(7-12)15-8-10-4-2-1-3-5-10/h1-5,11,13-14H,6-9H2 |
Clave InChI |
FXQDGLHWPATGRF-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(CO)O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


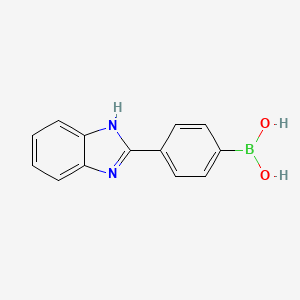
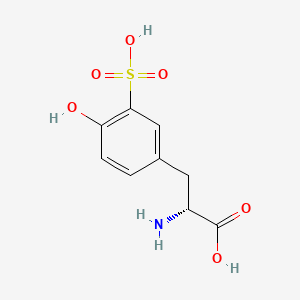
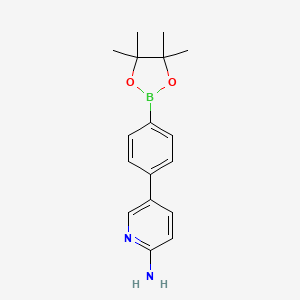
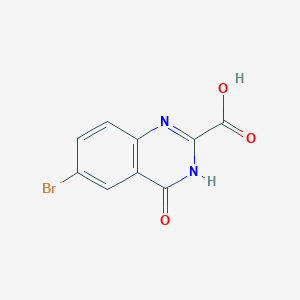
![5-imidazo[1,2-a]pyridin-2-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile](/img/structure/B13984370.png)
![6-bromo-4-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13984374.png)
